molecular formula C10H10Cl4O B14008570 3-Butoxy-1,2,4,5-tetrachlorobenzene CAS No. 5435-67-6

3-Butoxy-1,2,4,5-tetrachlorobenzene

Cat. No.: B14008570
CAS No.: 5435-67-6
M. Wt: 288.0 g/mol
InChI Key: IJVHFDIDNXFTFW-UHFFFAOYSA-N
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Description

3-Butoxy-1,2,4,5-tetrachlorobenzene is a chlorinated aromatic compound with the molecular formula C10H12Cl4O This compound is a derivative of 1,2,4,5-tetrachlorobenzene, where one of the hydrogen atoms is replaced by a butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Butoxy-1,2,4,5-tetrachlorobenzene can be synthesized through the reaction of 1,2,4,5-tetrachlorobenzene with butanol in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-1,2,4,5-tetrachlorobenzene undergoes various types of chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace chlorine atoms.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of less chlorinated benzene derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

3-Butoxy-1,2,4,5-tetrachlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying the behavior of chlorinated aromatic compounds.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 3-butoxy-1,2,4,5-tetrachlorobenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles to form substituted products. The butoxy group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrachlorobenzene: The parent compound without the butoxy group.

    1,2,3,4-Tetrachlorobenzene: An isomer with different chlorine atom positions.

    1,2,3,5-Tetrachlorobenzene: Another isomer with different chlorine atom positions.

Uniqueness

3-Butoxy-1,2,4,5-tetrachlorobenzene is unique due to the presence of the butoxy group, which imparts different chemical and physical properties compared to its parent compound and other isomers. The butoxy group increases the compound’s solubility in organic solvents and can influence its reactivity and interactions with other molecules.

Properties

CAS No.

5435-67-6

Molecular Formula

C10H10Cl4O

Molecular Weight

288.0 g/mol

IUPAC Name

3-butoxy-1,2,4,5-tetrachlorobenzene

InChI

InChI=1S/C10H10Cl4O/c1-2-3-4-15-10-8(13)6(11)5-7(12)9(10)14/h5H,2-4H2,1H3

InChI Key

IJVHFDIDNXFTFW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=CC(=C1Cl)Cl)Cl)Cl

Origin of Product

United States

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